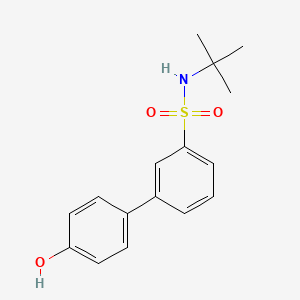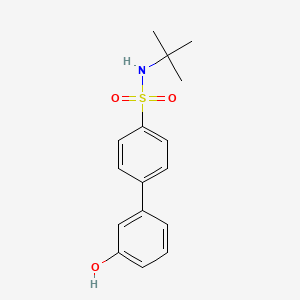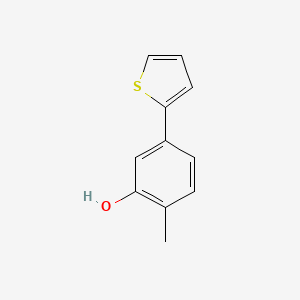
5-(3-Aminophenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Aminophenyl)-2-methylphenol, also known as 5-APM, is a versatile organic compound with a range of applications in scientific research. It is a white crystalline solid with a melting point of 104-106°C and a molecular weight of 167.2 g/mol. 5-APM can be synthesized in laboratory by a variety of methods and can be used in a variety of biochemical and physiological experiments.
科学研究应用
5-(3-Aminophenyl)-2-methylphenol, 95% has a range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of drugs and other compounds, and as a fluorescent dye in biological imaging. It is also used to study the structure and function of proteins, as well as to study the interaction between proteins and other molecules. 5-(3-Aminophenyl)-2-methylphenol, 95% has been used in a variety of biochemical and physiological experiments, including the study of enzyme kinetics, enzyme inhibition, and drug metabolism.
作用机制
The mechanism of action of 5-(3-Aminophenyl)-2-methylphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, as well as an inhibitor of drug metabolism. It is also believed to act as an antioxidant, protecting cells from oxidative damage. In addition, it has been shown to interact with proteins and other molecules, suggesting that it may play a role in regulating protein function.
Biochemical and Physiological Effects
5-(3-Aminophenyl)-2-methylphenol, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. It has also been shown to inhibit the activity of enzymes involved in oxidative stress, suggesting that it may have antioxidant properties. In addition, it has been shown to interact with proteins, suggesting that it may play a role in regulating protein function.
实验室实验的优点和局限性
The use of 5-(3-Aminophenyl)-2-methylphenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of biochemical and physiological experiments. Another advantage is that it is relatively stable and has a low toxicity. However, there are a number of limitations to its use, including its relatively low solubility in water and its potential to interact with proteins and other molecules.
未来方向
There are a number of potential future directions for research on 5-(3-Aminophenyl)-2-methylphenol, 95%. One potential direction is to further investigate its mechanism of action and its potential to interact with proteins and other molecules. Another potential direction is to further explore its potential to act as an inhibitor of enzymes involved in drug metabolism and oxidative stress. Additionally, further research could be done to explore its potential to act as an antioxidant and to study its potential applications in medicine. Finally, further research could be done to explore its potential to act as a fluorescent dye in biological imaging.
合成方法
5-(3-Aminophenyl)-2-methylphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Knoevenagel condensation, and the Fischer indole synthesis. The most commonly used method is the Williamson ether synthesis, which involves reacting a phenol with an alkyl halide in the presence of a base such as potassium hydroxide or sodium hydroxide. The Knoevenagel condensation involves reacting a carbonyl compound with an aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The Fischer indole synthesis involves reacting an aryl halide with an amine in the presence of a base such as sodium hydroxide or potassium hydroxide.
属性
IUPAC Name |
5-(3-aminophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYZKLIVYFZNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683674 |
Source


|
| Record name | 3'-Amino-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261966-67-9 |
Source


|
| Record name | 3'-Amino-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370724.png)
![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)


![3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370748.png)

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370760.png)
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370765.png)





